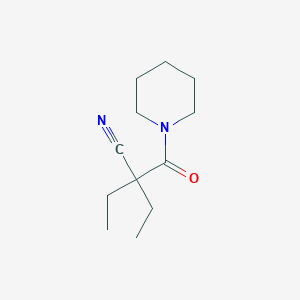
1-(2-hydroxy-3,5-dimethylphenyl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring, along with a phenylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-3,5-dimethylphenyl)-2-phenylethanone typically involves the condensation of 2-hydroxy-3,5-dimethylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 1-(2-carboxy-3,5-dimethylphenyl)-2-phenylethanone.
Reduction: Formation of 1-(2-hydroxy-3,5-dimethylphenyl)-2-phenylethanol.
Substitution: Formation of 1-(2-hydroxy-3,5-dimethyl-4-nitrophenyl)-2-phenylethanone.
Applications De Recherche Scientifique
1-(2-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(2-hydroxy-3,5-dimethylphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-3,5-dimethylphenyl)-2-phenylethanone can be compared with other similar compounds, such as:
- 1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethanone
- 1-(2-Hydroxy-3,4-dimethylphenyl)-2-phenylethanone
- 1-(2-Hydroxy-3,5-dimethylphenyl)-2-phenylethanol
These compounds share similar structural features but differ in the position and number of substituents on the phenyl ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
93433-76-2 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-(2-hydroxy-3,5-dimethylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)16(18)14(9-11)15(17)10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3 |
Clé InChI |
MEYUEKFYIOVPFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(=O)CC2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropanamine, 1-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B8618781.png)

![2-fluoro-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8618807.png)


![1-Amino-3-{3-[(piperidin-1-yl)methyl]phenoxy}propan-2-ol](/img/structure/B8618823.png)







